N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide (Compound ID: Y042-0350) is a synthetic acetamide derivative with a molecular formula of C20H21BrN2O3 and a molecular weight of 417.3 g/mol . Key structural features include:
- A 6-bromoindole moiety linked via an ethyl chain to an acetamide group.
- A 3,4-dimethoxyphenyl substituent on the acetamide.
- Achirality, simplifying synthesis and purification processes.
Properties
Molecular Formula |
C20H21BrN2O3 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H21BrN2O3/c1-25-18-6-3-14(11-19(18)26-2)12-20(24)22-8-10-23-9-7-15-4-5-16(21)13-17(15)23/h3-7,9,11,13H,8,10,12H2,1-2H3,(H,22,24) |
InChI Key |
HDEABTMXCSTSPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCN2C=CC3=C2C=C(C=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. This reaction yields 6-bromoindole.
Alkylation: The 6-bromoindole is then alkylated with 2-bromoethylamine under basic conditions (e.g., using potassium carbonate) to form N-[2-(6-bromo-1H-indol-1-yl)ethyl]amine.
Acylation: Finally, the N-[2-(6-bromo-1H-indol-1-yl)ethyl]amine is acylated with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It can serve as a probe to study biological processes involving indole derivatives, such as enzyme interactions and receptor binding.
Medicine: The compound’s potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities, make it a candidate for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to the observed biological effects. The bromine and dimethoxyphenylacetamide groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical and Pharmacological Implications
Lipophilicity :
- The target compound’s logP (3.25) is higher than Rip-B (estimated ~2.5–3.0), suggesting improved membrane permeability compared to simpler benzamides .
- Replacement of bromine with nitro (Compound 21) or chlorine () may increase polarity, affecting solubility.
Steric Effects :
Crystallographic and Conformational Analysis
- : A dichlorophenyl-pyrazolyl acetamide derivative exhibits three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5° .
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈BrN₃O₃
- IUPAC Name : this compound
The presence of the indole moiety is significant as indole derivatives are known for their diverse pharmacological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various indole derivatives. While specific data on this compound is limited, related compounds have shown promising results.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogens |
|---|---|---|---|
| Compound A | 0.5 | 1.0 | Staphylococcus aureus |
| Compound B | 0.25 | 0.5 | Escherichia coli |
| This compound | TBD | TBD | TBD |
Note : TBD indicates that specific data for this compound is yet to be established.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Indole Derivatives in Cancer Research
A study investigated the effects of several indole-based compounds on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings indicated that:
- Compound C (related to the target compound) showed an IC50 value of 12 µM against MCF-7 cells.
- Compound D , structurally similar to this compound, demonstrated significant apoptosis induction in A549 cells with an IC50 of 8 µM.
Table 2: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound C | MCF-7 | 12 | Apoptosis induction |
| Compound D | A549 | 8 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
Indole derivatives are also known for their anti-inflammatory effects. Although direct studies on this compound are scarce, related compounds have shown inhibition of pro-inflammatory cytokines.
Mechanistic Insights
Research has demonstrated that indole compounds can inhibit pathways associated with inflammation, such as NF-kB signaling. This suggests potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
